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Introduction

Spindle Assembly Abnormal 6 (SASS6) is a highly conserved protein that is fundamental to the
formation of centrioles, the core components of the centrosome. SASS6 forms the central
“cartwheel" structure that establishes the nine-fold symmetry of a new centriole, acting as a
scaffold for its assembly.[1][2] Given its critical role in cell division, defects in SASS6 function
are associated with severe developmental disorders, such as autosomal recessive primary
microcephaly, and have implications in cancer biology.[2][3] Animal models are indispensable
tools for dissecting the in vivo functions of SASS6, understanding disease mechanisms, and
exploring potential therapeutic interventions. This document provides detailed application notes
on various animal models and protocols for their experimental use.

Application Notes: Animal Models for SASS6
Functional Analysis

This section details the established animal models for studying SASS6, including key findings
and quantitative data derived from these systems.

Mouse (Mus musculus) Model
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The mouse model has been instrumental in revealing the essential role of SASS6 in

mammalian development. CRISPR/Cas9-mediated knockouts have been created to study the

loss-of-function phenotypes.[1][4]

Key Findings:

Embryonic Lethality: Homozygous mutation of Sass6 leads to embryonic arrest around mid-
gestation (E9.5).[1][5][6] These mutant embryos fail to develop somites or undergo
embryonic turning.[1][5]

Centriole Formation Failure:Sass6-mutant embryos exhibit a near-complete absence of
centrioles, confirming its essential role in centriole formation in vivo.[1][5][6]

Activation of Mitotic Surveillance Pathway: The loss of SASS6 and subsequent centriole
failure activates the 53BP1-USP28-p53-dependent mitotic surveillance pathway, leading to
widespread cell death and developmental arrest.[1][5] This phenotype can be partially
rescued by the simultaneous knockout of Trp53, Trp53bpl, or Usp28.[1][5]

Differential Requirement in mESCs: In contrast to embryos, mouse embryonic stem cells
(mESCs) lacking SASS6 can still form centrioles, although these are often structurally
defective and cannot template cilia.[1][6] This suggests the existence of a SASS6-
independent centriole assembly pathway in pluripotent stem cells, which is dependent on the
master kinase PLK4.[5][6]

Quantitative Data Summary: Mouse Models
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Quantitative
Model/Genotype Phenotype _ Reference
Observation
Sass6em4/em4 ) Arrests development
Embryonic Arrest [1][5]
(Hypomorph) at ~E9.5.

Centriole Presence
(E9.0)

6% of cells have
CETN2-eGFP positive
centrioles (vs. 98% in
WT).

[5]

Mitotic Poles with

Centrioles

11% of mitotic poles
contain rare, single

centrioles.

[5]

Sass6em5/em5 (Null)

Embryonic Arrest

Arrests development
at ~E9.5, resembling

the em4 allele.

[1]5]

Centriole Presence
(E9.0)

2% of cells have
CETN2-eGFP positive
centrioles (vs. 98% in
WT).

[5]

Mitotic Poles with

Centrioles

No centrioles detected

in mitotic poles.

[5]

Sass6em4/em4Trp53-
/-

Rescue of Embryonic

Arrest

Embryo size and
morphology are
partially restored at
E9.5.

[1]5]

Sassb6-/- mMESCs

Centriole Integrity

Can form centrioles,

but they are

structurally defective.

[1](6]

Caenorhabditis elegans Model

The nematode C. elegans is a powerful model for studying the effects of specific mutations due
to its genetic tractability and conserved core cellular pathways.[7][8] It has been used to model
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a human primary microcephaly-associated missense mutation, SASS6(162T), which

corresponds to SAS-6(L69T) in the worm.[3][7][9]

Key Findings:

o Mild Centrosome Duplication Defects: The sas-6(L69T) mutation on its own does not cause

significant embryonic lethality.[8] However, in a sensitized genetic background with reduced

levels of ZYG-1 (the worm ortholog of PLK4), this mutation leads to an increased failure of

centrosome duplication.[3][8]

o Ciliogenesis and Morphogenesis Defects: Worms with the sas-6(L69T) mutation exhibit

defects in sensory neurons, including shortened phasmid cilia, abnormal cilia morphology,

and shorter dendrites.[3][9] These structural defects result in functional consequences, such

as impaired chemotaxis.[3][9]

Quantitative Data Summary: C. elegans Model

Quantitative

Genotype Phenotype _ Reference
Observation
No significant effect
o on embryonic viability
sas-6(L69T) Embryonic Viability ) ) [8]
in a wild-type
background.
Increased failure of
zyg-1(it25); sas- Centrosome centrosome 18]
6(L69T) Duplication Failure duplication compared
to zyg-1(it25) alone.
N Shortened phasmid
sas-6(L69T) Cilia Length - [319]
cilia.
_ Demonstrates
sas-6(L69T) Chemotaxis [3]

chemotaxis defects.

Drosophila melanogaster (Fruit Fly) Model
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Drosophila provides an excellent in vivo system for studying centriole assembly through genetic
manipulation, including overexpression studies.

Key Findings:

o Self-Assembly Model: Co-overexpression of Sas-6 and Ana2 (the fly homolog of STIL) leads
to the formation of "Sas-6 and Ana2 Particles" (SAPs).[10][11] These macromolecular
structures resemble the central cartwheel and serve as a model to probe the requirements of
centriole and centrosome assembly.[10]

o Hierarchical Assembly: The formation of SAPs is critically dependent on Sas-4 (the fly
homolog of CPAP) but, interestingly, not on the kinase Plk4, which is normally the master
regulator of centriole duplication.[10] This model helps to dissect the hierarchical protein
interactions required for building a centriole.[10][11]

¢ Functional Consequences of Loss: Disruption of Sas-6 in flies results in a lack of centrioles,
leading to defects in coordination (due to loss of cilia in sensory neurons) and reduced
fertility.[12]

Zebrafish (Danio rerio) Model

The zebrafish model, with its external fertilization and transparent embryos, is ideal for studying
early developmental processes.[13] The cellular atoll (cea) mutant was identified as encoding
the zebrafish Sas-6 ortholog.[14][15]

Key Findings:

o Maternal and Paternal Effects: The cea/sas-6 gene shows both maternal and paternal
effects.[14] A maternal-effect mutation leads to defects in centrosome duplication starting
from the second cell cycle.[14]

» Role in First Cleavage: A paternal contribution of Sas-6 is required for the first embryonic cell
division.[14] When the sperm carries a mutant cea/sas-6 allele, the first cell division is
arrested.[14]

* Whole Genome Duplication: The one-cycle delay in the first cell division caused by the
paternal mutation, while DNA synthesis continues, leads to whole-genome duplication,
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providing a model for studying the origins of polyploidy.[14]

Experimental Protocols

Protocol 1: Generation of Sass6 Knockout Mice using
CRISPR/Cas9

This protocol is adapted from methodologies used to create Sass6 mutant mice.[1][4]

1. Design and Preparation: a. Design single guide RNAs (sgRNASs) targeting an early exon of
the Sass6 gene (e.g., exon 4 or 5).[1][5] Ensure the target site will induce a frameshift mutation
upon non-homologous end joining (NHEJ) repair, leading to a premature stop codon. b.
Synthesize the sgRNAs and obtain purified Cas9 protein or mRNA. c. Prepare a donor
template if creating a conditional allele with loxP sites.

2. Zygote Microinjection/Electroporation: a. Harvest fertilized zygotes from superovulated
female mice. b. Microinject the sgRNA and Cas9 protein/mRNA mixture into the pronucleus of
the zygotes.[4] Alternatively, use electroporation to deliver the CRISPR/Cas9 components. c.
Culture the injected zygotes overnight to the two-cell stage.

3. Embryo Transfer: a. Transfer the viable two-cell embryos into the oviducts of
pseudopregnant surrogate female mice. b. Allow the pregnancies to proceed to term.

4. Genotyping and Screening: a. After birth, collect tail biopsies from the resulting pups (FO
generation) at ~10-14 days of age. b. Extract genomic DNA from the biopsies. c. Use PCR with
primers flanking the targeted region to amplify the Sass6 locus. d. Sequence the PCR products
to identify founders carrying the desired indel mutations. e. Breed the founder mice with wild-
type mice to establish germline transmission and generate heterozygous F1 animals.

Protocol 2: Generation of Sass6 Knockout mESCs

This protocol describes the generation of a complete Sass6 null allele in mouse embryonic
stem cells (MESCs).[5]

1. Vector Construction: a. Design a pair of sgRNAs that flank the entire open reading frame
(ORF) of the Sass6 gene. b. Clone both sgRNAs into a suitable vector that also expresses
Cas9 and a selection marker, such as puromycin resistance (e.g., a modified pX330 vector).[5]
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2. mESC Transfection: a. Culture wild-type mESCs in standard pluripotent conditions. b.
Transfect the mESCs in suspension with the vector containing the pair of sSgRNAs using a lipid-
based transfection reagent like Lipofectamine 3000.[5]

3. Selection and Colony Picking: a. 24 hours post-transfection, begin selection by adding
puromycin (e.g., 2 ug/ml) to the culture medium.[5] b. Continue selection for 48 hours. c.
Remove the puromycin and allow the cells to recover for approximately 5 days until individual
colonies are visible. d. Manually pick individual colonies and expand them in separate wells.

4. Screening and Validation: a. Screen the expanded clones for the deletion of the Sass6 locus
by PCR using primers outside the targeted deletion region. b. Confirm the absence of Sass6
MRNA using RT-PCR.[16] c. Confirm the absence of SAS-6 protein by Western blotting and
immunofluorescence analysis.[16]

Protocol 3: Immunofluorescence Staining for Centrioles
in Mouse Embryos

This protocol allows for the visualization and quantification of centrioles in mouse embryo
sections.[1][5]

1. Embryo Collection and Fixation: a. Dissect embryos at the desired stage (e.g., E9.0) in cold
PBS. b. Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. c. Wash the
embryos in PBS and then cryoprotect them by incubating in a 30% sucrose solution in PBS at
4°C until they sink.

2. Sectioning: a. Embed the cryoprotected embryos in Optimal Cutting Temperature (OCT)
compound. b. Freeze the blocks and cut sections (e.g., 10-12 um thick) using a cryostat. c.
Mount the sections on charged glass slides.

3. Immunostaining: a. Air dry the slides and wash with PBS to remove OCT. b. Permeabilize the
sections with 0.5% Triton X-100 in PBS for 10 minutes. c. Block with a blocking buffer (e.g., 5%
normal donkey serum, 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
d. Incubate with primary antibodies overnight at 4°C. Use antibodies against centrosomal
markers like Gamma-tubulin (TUBG) to mark the centrosome and SAS-6 to detect the protein
itself.[1][5] For centriole visualization, use a line like Cetn2-eGFP or stain for centrin.[5] e. Wash
the slides three times with PBS. f. Incubate with appropriate Alexa Fluor-conjugated secondary
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antibodies for 1 hour at room temperature in the dark. g. Counterstain with DAPI to visualize
nuclei. h. Wash three times with PBS and mount with an anti-fade mounting medium.

4. Imaging and Analysis: a. Image the sections using a confocal microscope. b. Quantify the
number of cells with positive centrosomal/centriolar signals (e.g., co-localization of TUBG and
CETN2-eGFP) in different genotypes.[5]

Visualizations: Pathways and Workflows
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SASS6-dependent mitotic surveillance pathway in mouse embryos.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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